molecular formula C25H29ClN4O3S2 B2420879 (4-((4-Phenylthiazol-2-yl)methyl)piperazin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone hydrochloride CAS No. 1327209-30-2

(4-((4-Phenylthiazol-2-yl)methyl)piperazin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone hydrochloride

Cat. No.: B2420879
CAS No.: 1327209-30-2
M. Wt: 533.1
InChI Key: FLEAGPLPWLRNKJ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is quite complex, involving multiple functional groups including a phenylthiazol group, a piperazine ring, a pyrrolidine ring, and a sulfonyl group. The exact three-dimensional structure would need to be determined through techniques such as X-ray crystallography .

Scientific Research Applications

1. Antidiabetic Applications

Compounds structurally similar to (4-((4-Phenylthiazol-2-yl)methyl)piperazin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone hydrochloride have shown promise in the treatment of type 2 diabetes. For instance, a dipeptidyl peptidase IV inhibitor, closely related in structure, demonstrated potent antidiabetic effects with good oral bioavailability in preclinical species (Ammirati et al., 2009).

2. Antimicrobial Properties

Another study found that compounds with a similar structure have variable and modest antimicrobial activity against certain strains of bacteria and fungi. This suggests a potential application in developing new antimicrobial agents (Patel et al., 2011).

3. Analgesic and Anti-inflammatory Potential

Further, a compound structurally related to the queried chemical showed promise as a pain reliever and anti-inflammatory agent in animal models. This could indicate potential applications in pain management and anti-inflammatory therapies (Noh et al., 2011).

Future Directions

The future directions for this compound could involve further studies to determine its potential applications. This could include biological testing to determine its activity and potential uses in fields such as medicine or agriculture .

Properties

IUPAC Name

[4-[(4-phenyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]-(4-pyrrolidin-1-ylsulfonylphenyl)methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N4O3S2.ClH/c30-25(21-8-10-22(11-9-21)34(31,32)29-12-4-5-13-29)28-16-14-27(15-17-28)18-24-26-23(19-33-24)20-6-2-1-3-7-20;/h1-3,6-11,19H,4-5,12-18H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLEAGPLPWLRNKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CCN(CC3)CC4=NC(=CS4)C5=CC=CC=C5.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29ClN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

533.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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